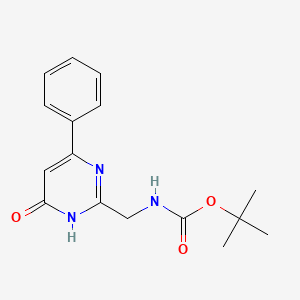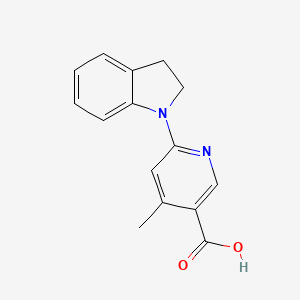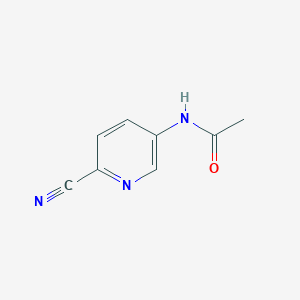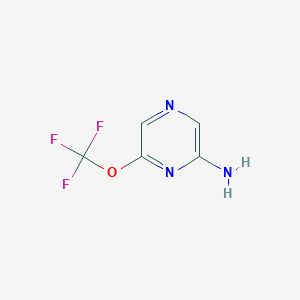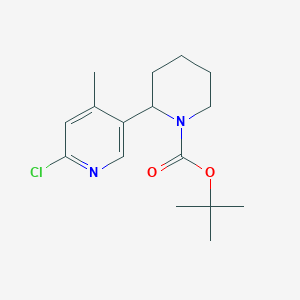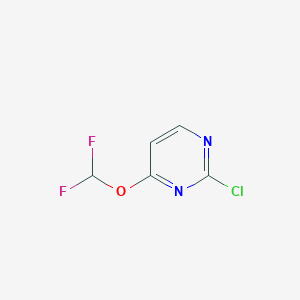
2-(2-Bromophenyl)-4,6-dichloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-4,6-dichloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of bromine and chlorine substituents on the phenyl and pyrimidine rings, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4,6-dichloropyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-4,6-dichloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-4,6-dichloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-4,6-dichloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromophenyl)pyrrolidine: This compound has a similar bromophenyl group but differs in the heterocyclic ring structure.
2-Bromophenyl isocyanate: Another bromophenyl derivative with different functional groups and reactivity.
(2-Bromophenyl)diphenylphosphine: Contains a bromophenyl group attached to a phosphine moiety, used in different chemical applications.
Uniqueness
2-(2-Bromophenyl)-4,6-dichloropyrimidine is unique due to its specific combination of bromine and chlorine substituents on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, offering versatility in chemical synthesis and potential biological activities.
Propiedades
Fórmula molecular |
C10H5BrCl2N2 |
|---|---|
Peso molecular |
303.97 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-4,6-dichloropyrimidine |
InChI |
InChI=1S/C10H5BrCl2N2/c11-7-4-2-1-3-6(7)10-14-8(12)5-9(13)15-10/h1-5H |
Clave InChI |
MVWLZTWXOGJQCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=CC(=N2)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


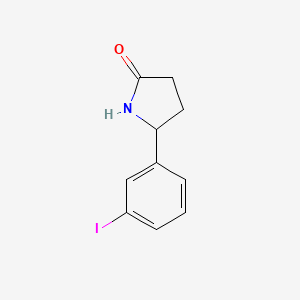
![2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11811554.png)

![Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate](/img/structure/B11811559.png)
